(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol
Description
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-thiophen-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-15-10-3-4-12(16-2)11(7-10)13(14)9-5-6-17-8-9/h3-8,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCMXPUTAMPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method constructs the phenyl-thiophene backbone via Friedel-Crafts alkylation, followed by reduction of a ketone intermediate to the methanol group.
Procedure
-
Friedel-Crafts Alkylation :
-
Reduction :
Key Data
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | AlCl₃, DCM, 0°C | Ketone | 68% |
| 2 | NaBH₄, MeOH, 25°C | Methanol | 85% |
Suzuki-Miyaura Cross-Coupling
Reaction Overview
This Pd-catalyzed method enables precise coupling of boronic acid derivatives with halogenated thiophenes.
Procedure
-
Synthesis of Boronic Ester :
-
Cross-Coupling :
-
Reduction :
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | B(OMe)₃, THF, -78°C | 89% |
| 2 | Pd(PPh₃)₄, 80°C | 76% |
| 3 | NaBH₄, MeOH | 82% |
Direct Grignard Addition
Reaction Overview
A one-pot synthesis leveraging Grignard reagent addition to a pre-functionalized aldehyde.
Procedure
-
Grignard Formation :
-
Nucleophilic Addition :
Key Data
| Parameter | Value |
|---|---|
| Temperature | -10°C to 25°C |
| Reaction Time | 4 hours |
| Yield | 78% |
Reductive Amination followed by Hydrolysis
Reaction Overview
This indirect route involves reductive amination to install the methanol group via an intermediate amine.
Procedure
Key Data
| Step | Conditions | Yield |
|---|---|---|
| 1 | NaBH₃CN, pH 5 | 65% |
| 2 | 6 M HCl, 60°C | 58% |
Microwave-Assisted Synthesis
Reaction Overview
A rapid method using microwave irradiation to accelerate coupling and reduction steps.
Procedure
Key Data
| Step | Conditions | Yield |
|---|---|---|
| 1 | Microwave, 120°C, 20 min | 81% |
| 2 | NaBH₄/CeCl₃, 50°C | 88% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Friedel-Crafts | Simple reagents | Requires strict anhydrous conditions | 68–85% |
| Suzuki-Miyaura | High regioselectivity | Costly Pd catalysts | 76–82% |
| Grignard Addition | One-pot synthesis | Sensitivity to moisture | 78% |
| Reductive Amination | Avoids pyrophoric reagents | Low overall yield | 58–65% |
| Microwave-Assisted | Rapid reaction times | Specialized equipment required | 81–88% |
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding hydrocarbon
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and thiophene groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Substituent Effects
- Electron-Donating vs.
- Heterocyclic Moieties : The thiophen-3-yl group may confer distinct electronic properties versus thiophen-2-yl isomers, influencing binding affinity in biological systems. For example, thiophene orientation affects π-stacking interactions in kinase inhibitors .
Research Findings and Gaps
- Pharmacokinetics : Chalcone derivatives with dimethoxyphenyl groups (e.g., (E)-1-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) exhibit moderate metabolic stability, implying the target compound may require formulation adjustments for bioavailability .
- Aggregation-Induced Emission (AIE): Thiophene-ethylenedioxythiophene hybrids show tunable fluorescence; the target compound’s methanol group could enable similar AIE properties if conjugated with sulfonate or phosphate moieties .
Biological Activity
The compound (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the pharmacological properties of this compound, focusing on its antimicrobial, antifungal, and anticancer activities. The synthesis methods, mechanisms of action, and relevant case studies are also discussed.
Synthesis of the Compound
The synthesis of (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol typically involves the reaction of 2,5-dimethoxybenzaldehyde with thiophen-3-ylmethanol under acidic or basic conditions. This reaction can be optimized using various catalysts to enhance yield and purity.
Antimicrobial Activity
Research indicates that (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
Antifungal Activity
The compound also demonstrates antifungal activity against common pathogens such as Candida albicans. The antifungal efficacy is attributed to its ability to disrupt cell membrane integrity.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 30 |
| Aspergillus niger | 70 |
Anticancer Activity
In recent studies, (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol has shown promising anticancer properties. It was evaluated against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent cytotoxic effect.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 15 |
| MCF-7 | 20 |
The mechanism by which (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and disrupt cellular processes through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : Its lipophilicity allows it to integrate into cell membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : Studies indicate that it may trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies highlight the efficacy of (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol:
- Anticancer Efficacy in HCT-116 Cells : A study demonstrated that treatment with the compound at concentrations ranging from 5 to 50 µM resulted in significant cell death compared to control groups.
- Synergistic Effects with Other Antimicrobials : In combination therapy with traditional antibiotics, the compound showed enhanced antimicrobial activity against resistant strains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol?
- Answer : The compound is typically synthesized via condensation reactions involving 2,5-dimethoxybenzaldehyde derivatives and thiophene-based precursors. For example, analogous syntheses involve heating 2,5-dimethoxybenzaldehyde with heterocyclic reagents in ethanol under reflux, followed by recrystallization from methanol-chloroform mixtures to isolate the product . Multi-step routes may include catalytic reduction of intermediate ketones or Grignard reactions to introduce the thiophene moiety. Reaction progress is monitored via TLC, and purification often employs recrystallization or column chromatography .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the aromatic methoxy groups, thiophene protons, and hydroxyl resonance.
- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis.
- X-ray crystallography to resolve stereochemical ambiguities, particularly for crystalline derivatives. For example, SHELXL refinement has been used to determine dihedral angles between aromatic and heterocyclic rings in related structures .
- FT-IR to identify hydroxyl (-OH) and aromatic C-H stretches.
Q. How is the purity of the compound assessed during synthesis?
- Answer : Purity is evaluated via high-performance liquid chromatography (HPLC) or gas chromatography (GC), with comparisons to known standards. Melting point analysis (for crystalline forms) and elemental analysis (C, H, O, S) are also employed. Recrystallization solvents (e.g., methanol-chloroform mixtures) are chosen to optimize crystal lattice formation and remove impurities .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in (2,5-Dimethoxyphenyl)(thiophen-3-yl)methanol derivatives?
- Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL, SHELXT) is used to refine molecular geometry. For example:
- Hydrogen bonding networks : In related tetrazole-thiophene analogs, intermolecular N–H···N and O–H···O interactions stabilize crystal packing, influencing solubility and stability .
- Dihedral angles : The angle between the dimethoxyphenyl and thiophene rings (e.g., ~24° in some analogs) affects conjugation and electronic properties, which can be quantified via SHELXL refinement .
- Disorder modeling : SHELXL’s rigid-bond restraint and similarity constraints help resolve disordered solvent molecules or flexible substituents .
Q. What strategies address discrepancies in biological activity data for this compound in drug discovery?
- Answer : Contradictions may arise from:
- Solvent effects : Activity variations due to dimethyl sulfoxide (DMSO) vs. aqueous solubility. Pre-solubilization studies using polar aprotic solvents are recommended .
- Stereochemical purity : Chiral impurities (e.g., from asymmetric synthesis) can skew results. Enantiomeric separation via chiral HPLC or enzymatic resolution should precede assays .
- Assay conditions : Standardize cell lines (e.g., HeLa vs. HEK293) and incubation times. For example, hydrogen-bonding motifs in crystal structures correlate with enhanced antimicrobial activity in some analogs .
Q. How do computational methods enhance understanding of its structure-activity relationships (SAR)?
- Answer :
- Molecular docking : Predict binding affinities to targets like cyclooxygenase-2 (COX-2) or serotonin receptors using AutoDock Vina. The methoxy groups’ electron-donating effects and thiophene’s π-π stacking are critical parameters .
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with IC₅₀ values in cytotoxicity assays. Hammett constants (σ) and logP values are often predictive .
- DFT calculations : Optimize ground-state geometries and predict frontier molecular orbitals (HOMO/LUMO) to assess redox potential and metabolic stability .
Methodological Notes
- Crystallography : For high-resolution data, use SHELXL’s TWIN and BASF commands to model twinning, and apply RIGU restraints for flexible moieties .
- Synthesis : Avoid prolonged heating of thiophene derivatives in acidic conditions to prevent ring-opening side reactions .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple assay platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
